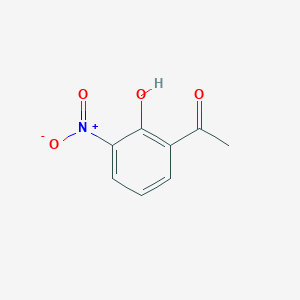

1-(2-Hydroxy-3-nitrophenyl)ethanone

Description

Contextualization within Nitroaromatic Chemistry

1-(2-Hydroxy-3-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring. The interplay between the nitro group and the hydroxyl group on the phenyl ring of this specific ethanone (B97240) derivative is of particular interest to organic chemists.

The nitro group is a powerful electron-withdrawing group, a characteristic that significantly influences the reactivity of the aromatic ring. This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic substitution, directing incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution. The nitro group is also a versatile functional group that can be readily transformed into other functionalities, such as amines (R-NH₂), which are crucial in the synthesis of a vast array of organic compounds, including dyes and pharmaceuticals.

The hydroxyl group (—OH), on the other hand, is an activating, electron-donating group. It directs electrophilic substitution to the ortho and para positions of the benzene ring. The presence of both a deactivating nitro group and an activating hydroxyl group on the same aromatic ring, as seen in this compound, creates a unique electronic environment that can be exploited for selective chemical transformations.

Substituted acetophenones are a class of organic compounds that feature an acetyl group (—COCH₃) attached to a substituted benzene ring. They are widely utilized as starting materials and intermediates in organic synthesis. Their applications range from the production of resins and flavorings to their use as precursors in the pharmaceutical industry. The carbonyl group of the acetophenone (B1666503) moiety is a key reactive site, participating in a variety of reactions to form more complex molecular architectures. The specific substituents on the aromatic ring dictate the reactivity and potential applications of the acetophenone derivative. For instance, some substituted acetophenones have been investigated for their potential as agrochemicals, including herbicides and nematicides.

Overview of Research Trajectories for this compound

The synthesis of this compound has been documented in chemical literature for a considerable time. A traditional and straightforward method for its preparation involves the direct nitration of 2-hydroxyacetophenone (B1195853). In a typical procedure, 2-hydroxyacetophenone is dissolved in glacial acetic acid, and nitric acid is added at room temperature. This reaction yields a mixture of the 3-nitro and 5-nitro isomers, from which this compound can be separated. prepchem.com This method, while established, often results in yields lower than 40% and requires the separation of isomers. google.com

In recent years, research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound. One "green" synthesis approach utilizes the directing effects of the ketone and nitro groups in m-nitroacetophenone. In this method, a metal salt catalyst is used in a carboxylic acid solvent to achieve directional hydroxylation of m-nitroacetophenone, significantly improving the yield. google.com Another innovative, four-step synthesis starts from phenol (B47542), proceeding through methyl vulcanization, nitration, acetylation, and desulfurization to produce the target compound with high yield and good product quality, making it suitable for industrial applications.

The primary driver for the continued interest in this compound is its crucial role as a key intermediate in the synthesis of the anti-allergic and anti-asthma drug, pranlukast. google.com In the synthesis of pranlukast, this compound is first reduced to 1-(3-amino-2-hydroxyphenyl)ethanone (B1268288). This amino derivative is then further elaborated through a series of reactions to construct the final complex structure of the drug.

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. For example, it can be used to create substituted 5,6,7,8-tetrahydroisoquinolines, which are structural motifs found in many alkaloids and compounds with diverse biological activities. nih.gov The reactivity of the functional groups in this compound allows for its incorporation into a variety of complex molecular frameworks, highlighting its versatility and importance in modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₄ | biosynth.com |

| Molar Mass | 181.15 g/mol | biosynth.com |

| Melting Point | 98.5-99.5 °C | chemicalbook.com |

| Boiling Point (Predicted) | 223.5±20.0 °C | chemicalbook.com |

| Density (Predicted) | 1.380±0.06 g/cm³ | chemicalbook.com |

| Appearance | Yellow to brown solid | cymitquimica.com |

| CAS Number | 28177-69-7 | prepchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZGSPSZLMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296838 | |

| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-69-7 | |

| Record name | 2′-Hydroxy-3′-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 111935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28177-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-3-nitrophenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 1 2 Hydroxy 3 Nitrophenyl Ethanone

Catalytic Synthesis Pathways for 1-(2-Hydroxy-3-nitrophenyl)ethanone and its Analogues

A notable green synthesis approach involves the directional hydroxylation of m-nitroacetophenone. google.com This method utilizes the ketone carbonyl and nitro groups within the m-nitroacetophenone molecule as bidentate guiding groups. google.com In this process, a metal salt catalyst is added to a solution of m-nitroacetophenone in a carboxylic acid solvent to facilitate a catalytic oxidation reaction, leading to the formation of 2-hydroxy-3-nitroacetophenone. google.com This approach significantly improves the yield and is more environmentally friendly, helping to reduce production costs. google.com

The choice of catalyst is crucial for the success of the green synthesis method. Divalent metal ion acetates, such as copper(II) acetate (B1210297), nickel(II) acetate, and palladium(II) acetate, have been effectively employed as catalysts. google.com The molar ratio of the metal salt catalyst to m-nitroacetophenone is an important parameter, with optimal ratios ranging from 1:10 to 1:1000. google.com Copper salts, like copper acetate or copper hydroxide (B78521), are also used in the synthesis of related nitro-substituted acetophenones, where the catalyst enhances regioselectivity by coordinating with the phenolic hydroxyl group.

Table 1: Metal Salt Catalysts in the Synthesis of this compound

| Catalyst | Precursor | Benefit |

|---|---|---|

| Divalent copper ion acetate | m-nitroacetophenone | Enhances directional hydroxylation google.com |

| Divalent nickel ion acetate | m-nitroacetophenone | Facilitates catalytic oxidation google.com |

To maximize the yield and efficiency of the synthesis, reaction conditions must be carefully optimized. The synthesis reaction temperature is typically maintained between 50°C and 120°C. google.com The pressure of the air in the synthesis reaction is preferably kept between 0.5 MPa and 1 MPa. google.com The duration of the synthesis reaction is generally between 5 to 10 hours. google.com Post-reaction, steps such as sampling to monitor the residual rate of m-nitroacetophenone, followed by discharging, cooling, filtering, and vacuum drying at 60-70°C for 5-8 hours are also part of the optimized process. google.com

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | 50°C - 120°C | Balances reaction rate and yield google.com |

| Pressure | 0.5 MPa - 1 MPa | Ensures efficient catalytic oxidation google.com |

Carboxylic acids, such as acetic acid, propionic acid, or butyric acid, are used as solvents in this green synthesis method. google.com The weight ratio of m-nitroacetophenone to the carboxylic acid is typically in the range of 1:2 to 1:5. google.com The concentration of the carboxylic acid is also a key factor, with a mass percentage concentration of 49%-51% being preferable. google.com For instance, in a related synthesis, aqueous acetic acid (80% v/v) is used as the solvent. The choice of solvent can be critical; for example, in the functionalization of a related bromo-substituted analogue, non-polar solvents like toluene (B28343) are used to minimize side reactions such as the reduction of the nitro group.

Regioselective Functionalization Strategies

Regioselective functionalization is a key strategy in the synthesis of complex molecules derived from this compound and its analogues. The existing functional groups on the aromatic ring direct the position of further chemical modifications. For example, in 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone, the nitro group at the 3-position deactivates the ring, while the hydroxyl group at the 2-position directs incoming electrophiles to the ortho and para positions. The bromine atom at the 5-position can act as a leaving group, enabling various cross-coupling reactions. Protecting the hydroxyl group, for instance through acetylation, can prevent unwanted side reactions like O-alkylation during the functionalization of other parts of the molecule. Palladium(0) catalysts are often used to enhance the selectivity of cross-coupling reactions, such as the Buchwald-Hartwig amination.

Stereoselective Synthesis and Chiral Induction Studies

While specific studies on the stereoselective synthesis and chiral induction of this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis are relevant for creating chiral derivatives. Asymmetric catalytic reactions, such as the Henry (nitro aldol) reaction, are crucial for producing enantiomerically enriched α-hydroxy nitro compounds, which are versatile synthetic intermediates. orgsyn.org These reactions often employ chiral complexes of metals like zinc, copper, chromium, lanthanum, and cobalt to induce stereoselectivity. orgsyn.org For instance, the synthesis of (1S)-1-(4-nitrophenyl)-2-nitroethane-1-ol utilizes a chiral copper(II) complex to achieve high enantioselectivity. orgsyn.org Such methodologies could potentially be adapted for the stereoselective synthesis of derivatives of this compound, introducing chirality at specific positions.

Mechanistic Investigations of Reactions Involving this compound

The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Investigations often focus on the interplay of the hydroxyl, acetyl, and nitro functional groups, which direct the molecule's reactivity.

Detailed kinetic and thermodynamic studies specifically on reactions of this compound are not extensively reported in the available literature. However, kinetic monitoring is a key aspect of its synthesis. For instance, in synthetic procedures, High-Performance Liquid Chromatography (HPLC) is often used to monitor the progress of reactions, such as checking for the consumption of starting materials over time. google.com In one patented synthesis method, the reaction temperature and time are carefully controlled to ensure high selectivity and yield, implying that the reaction pathways are kinetically controlled. google.com For example, a multi-step one-pot synthesis involves a sulfonation reaction where temperature is gradually increased to 80°C, followed by a nitration step at a lower temperature (below 20°C), and finally a hydrolysis step under reflux, with each stage having a specific duration to maximize product formation. google.com These procedural details highlight the practical application of kinetic principles in the synthesis of the title compound.

The identification of transient species is fundamental to elucidating reaction mechanisms. In the synthesis of this compound and its derivatives, several intermediates have been proposed or identified.

Sulfonated Intermediates: One strategic approach to ensure nitration occurs at the 3-position (ortho to the hydroxyl group and meta to the acetyl group) involves the use of a temporary blocking group. A patented method utilizes a sulfonation/nitration/desulfonation sequence. google.com In this process, 2-hydroxyacetophenone (B1195853) is first reacted with a sulfonating agent, which blocks the more reactive 5-position. The subsequent nitration is thereby directed to the 3-position. The sulfonic acid group is then removed by hydrolysis under reflux to yield the final product. This strongly suggests the formation of a 2-hydroxy-5-sulfoacetophenone intermediate. google.com

Hydroxyamino Intermediates: In biosynthetic routes, the reduction of a nitro group often proceeds via nitroso and hydroxylamine (B1172632) intermediates. In a multi-enzyme biosynthetic pathway to produce 3-amino-2-hydroxy acetophenone (B1666503) from m-nitroacetophenone, 3-hydroxyamino acetophenone was identified as a key intermediate. researchgate.net This reaction, catalyzed by nitrobenzene (B124822) nitroreductase (nbzA) and hydroxylaminobenzene mutase (habA), provides insight into the stepwise reduction of the nitro group in a related molecule. researchgate.net

While specific computational studies on the reaction mechanisms of this compound are not widely available, Density Functional Theory (DFT) is a powerful tool used to investigate closely related molecules. researchgate.netresearchgate.net These studies provide a framework for how computational chemistry can elucidate the structural and electronic properties of the title compound.

DFT calculations, often using methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure and predict bond lengths and angles. lookchem.com

Analyze Conformational Stability: For molecules like ortho-hydroxy acetophenones, DFT can calculate the potential energy surfaces for the rotation of functional groups, such as the nitro group, and for the transformation of intramolecular hydrogen bonds. researchgate.net This helps in understanding the relative stability of different conformers.

Predict Vibrational Spectra: Calculated FT-IR and Raman spectra can be compared with experimental data to assign vibrational modes, aiding in structural confirmation. nih.gov

Elucidate Electronic Properties: The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important. The HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the molecule. lookchem.com The locations of these orbitals suggest potential sites for electrophilic and nucleophilic attack. For related nitro-aromatic compounds, the HOMO is often located on the phenyl ring while the LUMO is associated with the nitro group, indicating its electron-accepting nature. researchgate.net

| Computational Method | Parameter Investigated | Insight Gained | Reference Example |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Potential Energy Surface | Energy barriers for nitro group rotation and H-bond isomerization. | researchgate.net |

| DFT (B3LYP) | Molecular Geometry | Comparison of calculated vs. X-ray diffraction data for stable conformations. | lookchem.com |

| DFT | Frontier Orbitals (HOMO-LUMO) | Identification of reactive sites and prediction of chemical reactivity. | researchgate.net |

| DFT (B3LYP/6-31G*) | Vibrational Frequencies | Assignment of experimental IR and Raman spectral bands. | nih.gov |

There is a notable absence of published isotopic labeling studies aimed at elucidating the reaction pathways for the synthesis or transformation of this compound. While isotopic substitution, particularly deuteration, has been used in spectroscopic studies of related compounds to help assign vibrational modes of hydrogen bonds, its application for tracing atomic pathways in reactions involving the title compound has not been reported in the available literature. researchgate.net

Derivatization and Analogue Synthesis

The functional groups of this compound serve as handles for further chemical modifications to produce a variety of derivatives and analogues.

A primary derivatization involves the chemical reduction of the nitro group. This transformation is crucial as it yields 2-hydroxy-3-aminoacetophenone , an important intermediate for synthesizing biologically active molecules such as the anti-asthma drug Pranlukast and anti-tumor benzoxazole (B165842) chalcone (B49325) compounds. google.com A common method for this reduction involves using iron powder in the presence of a strong acid like concentrated HCl. google.com

Analogue synthesis often involves introducing substituents onto the aromatic ring prior to the key synthetic steps. Halogenated analogues are common and include compounds such as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone and 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone . thermofisher.comsigmaaldrich.com These are typically synthesized via the nitration of the corresponding 5-bromo- or 5-fluoro-2-hydroxyacetophenone.

The carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an azomethine (-C=N-) group. These Schiff bases, particularly those with adjacent hydroxyl groups, are excellent chelating ligands capable of forming stable complexes with a wide range of metal ions. researchgate.netjmchemsci.comnih.gov

The general synthesis involves refluxing an alcoholic solution of this compound with a suitable amine, such as aminoguanidine (B1677879) or a hydrazide, for several hours. journalofchemistry.org For example, the reaction with aminoguanidine bicarbonate in the presence of hydrochloric acid yields 2-hydroxy-3-nitroacetophenyl amino guanidine. journalofchemistry.org Similarly, Schiff bases have been prepared from the closely related 2-hydroxy-5-chloro-3-nitroacetophenone by reacting it with isonicotinoyl hydrazide. nih.gov

These Schiff base ligands are subsequently used to synthesize metal complexes. An aqueous or alcoholic solution of a metal salt (e.g., chlorides or sulfates of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II)) is mixed with a solution of the ligand, often in a 1:2 metal-to-ligand molar ratio. journalofchemistry.org The pH may be adjusted with a base like ammonium (B1175870) hydroxide to facilitate complexation and deprotonation of the ligand. journalofchemistry.org The resulting metal complexes are typically colored, stable solids that precipitate from the solution. semanticscholar.org

The formation of the Schiff base and its subsequent complexation can be monitored by spectroscopic methods, primarily infrared (IR) spectroscopy.

| Functional Group | Starting Material (Ketone) ν (cm⁻¹) | Schiff Base Ligand ν (cm⁻¹) | Significance |

|---|---|---|---|

| C=O (Acetyl) | ~1651 | Absent | Confirms condensation at the carbonyl group. |

| C=N (Azomethine) | Absent | ~1625 | Confirms formation of the Schiff base. |

| O-H (Phenolic) | ~3447 | Present (Broad) | Indicates the hydroxyl group is retained. |

| N-O (Nitro) | ~1525, ~1355 | ~1525, ~1355 (Unaltered) | Shows the nitro group is not involved in the condensation. |

Upon coordination with a metal ion, further shifts in the IR spectrum are observed, confirming the chelation. The ligand often acts as a bidentate or tridentate donor, coordinating through the phenolic oxygen and the azomethine nitrogen.

| Functional Group | Schiff Base Ligand ν (cm⁻¹) | Metal Complex ν (cm⁻¹) | Significance |

|---|---|---|---|

| C=N (Azomethine) | ~1625 | Shifts to lower frequency (~1570) | Indicates coordination of the azomethine nitrogen to the metal center. |

| C-O (Phenolic) | ~1280 | Shifts to higher frequency | Indicates coordination via deprotonation of the phenolic oxygen. |

| M-N / M-O | Absent | New bands in far-IR (~500-600) | Confirms the formation of metal-ligand bonds. |

Reduction Reactions of the Nitro Group to Amino Derivatives

The reduction of the nitro group in this compound to an amino group is a crucial transformation, yielding 1-(3-amino-2-hydroxyphenyl)ethanone (B1268288). This amino derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including the leukotriene receptor antagonist, ranlukast. prepchem.cominnospk.com

Several methods are employed for this reduction, with catalytic hydrogenation being a common and efficient approach. prepchem.commasterorganicchemistry.comwikipedia.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as platinum on charcoal (Pt/C) or palladium on carbon (Pd/C). prepchem.commasterorganicchemistry.com The reaction is generally carried out in a solvent like ethanol (B145695) at controlled temperature and pressure. prepchem.com Other reducing agents, including metals like iron, tin, or zinc in an acidic medium, can also effectively facilitate this transformation. masterorganicchemistry.comnih.gov A method utilizing hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) has also been developed for the reduction of nitrophenols to aminophenols, offering a convenient alternative. nih.gov

The resulting 1-(3-amino-2-hydroxyphenyl)ethanone is a yellow solid with a melting point of 95-97°C. prepchem.com Its purity is critical for subsequent synthetic steps, often requiring purification by column chromatography. prepchem.com

Table 1: Methods for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Reference |

| H₂ / Platinum on charcoal | Ethanol | 25°C, 50 p.s.i. | 1-(3-amino-2-hydroxyphenyl)ethanone | prepchem.com |

| Iron (Fe) / HCl | Acidic medium | Reflux | 1-(3-amino-2-hydroxyphenyl)ethanone | masterorganicchemistry.comnih.gov |

| Tin (Sn) / HCl | Acidic medium | - | 1-(3-amino-2-hydroxyphenyl)ethanone | masterorganicchemistry.com |

| Zinc (Zn) / HCl | Acidic medium | - | 1-(3-amino-2-hydroxyphenyl)ethanone | masterorganicchemistry.com |

| Hydroiodic acid (HI) / H₃PO₂ | - | - | 1-(3-amino-2-hydroxyphenyl)ethanone | nih.gov |

| Catalytic Hydrogenation (Pd/C) | - | - | 1-(3-amino-2-hydroxyphenyl)ethanone | masterorganicchemistry.com |

Electrophilic Substitution Reactions and Azo Dye Formation

The amino derivative, 1-(3-amino-2-hydroxyphenyl)ethanone, is amenable to electrophilic substitution reactions, most notably diazotization followed by azo coupling to form azo dyes. youtube.comunb.canih.gov The process begins with the diazotization of the primary aromatic amine. This involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5°C). unb.cayoutube.com This reaction converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is a potent electrophile and can react with an electron-rich coupling component, such as a phenol (B47542) or another aniline (B41778) derivative, in an electrophilic aromatic substitution reaction. youtube.comnih.gov The hydroxyl and amino groups of the coupling component are strong activating groups, directing the substitution to the ortho and para positions. The coupling reaction's pH is crucial; it is typically carried out in a basic medium for coupling with phenols and an acidic medium for coupling with anilines. youtube.com This process results in the formation of an azo compound, characterized by the -N=N- functional group, which often imparts a vibrant color to the molecule. unb.ca Azo dyes derived from substituted anilines and phenols have wide applications as colorants and pH indicators. unb.caorientjchem.org

Formation of Oxime and Thiosemicarbazone Derivatives

The ketone functional group of this compound readily undergoes condensation reactions with hydroxylamine and thiosemicarbazide (B42300) to form oxime and thiosemicarbazone derivatives, respectively. wikipedia.orgresearchgate.netmdpi.com

The synthesis of the oxime is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. wikipedia.orgnih.govarpgweb.com This reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. wikipedia.org Oximes can exist as E/Z stereoisomers. arpgweb.com

Similarly, thiosemicarbazones are formed by the reaction of the ketone with thiosemicarbazide, often in an alcoholic solvent. researchgate.netmdpi.comscirp.org The reaction proceeds via a condensation mechanism, resulting in a molecule containing the C=N-NH-C(=S)NH₂ substructure. mdpi.com These derivatives are of interest due to their potential biological activities. mdpi.com

Table 2: Synthesis of Oxime and Thiosemicarbazone Derivatives

| Reactant | Reagent | Product Type |

| This compound | Hydroxylamine hydrochloride | Oxime |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

Biotransformation Products by Fungi

Fungi are known for their ability to metabolize a wide array of organic compounds, including aromatic and nitrophenolic substances, through the action of various enzymes. nih.govlongdom.org Fungal metabolism can lead to the transformation of xenobiotics, compounds not naturally produced by the organism, into various products. nih.gov This process, known as biotransformation, can involve oxidation, reduction, and other reactions catalyzed by fungal enzymes like peroxidases and cytochromes P450. nih.govnih.gov

While specific studies on the biotransformation of this compound by fungi are not extensively detailed in the provided context, the general principles of fungal metabolism of related compounds suggest potential transformation pathways. For instance, fungi can oxidize nitrophenols. nih.gov Additionally, some microorganisms are capable of reducing substituted acetophenones. nih.gov The degradation of aromatic compounds is a vital part of the carbon cycle, and microorganisms like Escherichia coli have been studied for their ability to break down such molecules. nih.gov Fungi, with their diverse metabolic capabilities, could potentially modify the acetyl group, reduce the nitro group, or hydroxylate the aromatic ring of this compound.

Formation of Complex Polycyclic Systems (e.g., Thiazolo[3,2-a]pyrimidines)

Derivatives of this compound can serve as precursors for the synthesis of complex polycyclic systems, such as thiazolo[3,2-a]pyrimidines. These fused heterocyclic systems are of significant interest due to their diverse biological activities. nih.govnih.govresearchgate.net

The synthesis of thiazolo[3,2-a]pyrimidines often involves a multi-step sequence. A common route starts with a Biginelli-type condensation to form a dihydropyrimidine-2-thione derivative. ijnc.ir This intermediate can then be reacted with a suitable reagent, such as an alpha-haloketone or ethyl bromoacetate, to construct the fused thiazole (B1198619) ring. ijnc.ir The final cyclization can be promoted by heat or acid catalysis, leading to the formation of the thiazolo[3,2-a]pyrimidine core. nih.govijnc.ir One-pot synthesis methods have also been developed to streamline the process. researchgate.netresearchgate.net

For example, a substituted 2-aminothiazole (B372263) can undergo a cyclocondensation reaction with a β-dicarbonyl compound and an aldehyde to form a thiazolo[3,2-a]pyrimidine derivative. researchgate.net The specific substituents on the starting materials will determine the final structure of the polycyclic system.

Advanced Purification and Isolation Techniques for Synthetic Products

The purification and isolation of synthetic products derived from this compound are critical for obtaining compounds with high purity, which is essential for their characterization and further application. A variety of advanced chromatographic and other separation techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of phenolic compounds and their derivatives. mdpi.comoup.comakjournals.com Reversed-phase HPLC, often using C8 or C18 columns, is particularly effective for separating compounds based on their hydrophobicity. oup.com Gradient elution, where the mobile phase composition is changed during the analysis, allows for the separation of complex mixtures with a wide range of polarities. akjournals.com

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool, especially for volatile or derivatized phenolic compounds. nih.govchula.ac.th For non-volatile compounds, derivatization to increase their volatility may be necessary before GC analysis. chula.ac.th

Column chromatography, using silica (B1680970) gel or other stationary phases, is a fundamental technique for the preparative scale purification of synthetic products. prepchem.com The choice of eluent is crucial for achieving good separation.

Other techniques that can be employed include:

Thin-Layer Chromatography (TLC): A simple and rapid method for monitoring reaction progress and for preliminary separation analysis. chula.ac.th

Supercritical Fluid Chromatography (SFC): An environmentally friendly technique that uses supercritical fluids, such as carbon dioxide, as the mobile phase. mdpi.com

Crystallization: An effective method for purifying solid compounds, often used as a final purification step. orgsyn.org

Extraction: Liquid-liquid or solid-phase extraction can be used to isolate and pre-concentrate the target compounds from reaction mixtures or complex matrices. nih.gov

The selection of the most appropriate purification technique depends on the chemical and physical properties of the target compound, its concentration, and the nature of the impurities present. nih.gov

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 1-(2-Hydroxy-3-nitrophenyl)ethanone by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei.

The analysis of ¹H and ¹³C NMR spectra is fundamental to the initial structural verification of the compound. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring: the electron-donating hydroxyl (-OH) group and the electron-withdrawing nitro (-NO₂) and acetyl (-COCH₃) groups.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the acetyl group, and the phenolic hydroxyl proton. The intramolecular hydrogen bond between the phenolic proton and the acetyl oxygen causes a significant downfield shift for the -OH proton, often into the δ 10-16 ppm range. nih.govmodgraph.co.uk The three aromatic protons will appear as a complex multiplet system.

¹³C NMR: The ¹³C NMR spectrum will display eight unique carbon signals. The carbonyl carbon of the acetyl group is typically observed significantly downfield (around 200 ppm). The aromatic carbons' chemical shifts are modulated by the attached functional groups, with the carbon bearing the hydroxyl group shifted upfield and those bearing the nitro and acetyl groups shifted downfield.

Predicted Chemical Shifts for this compound

The following tables are predictive and based on established chemical shift theory and data for analogous structures. organicchemistrydata.org Experimental values may vary based on solvent and concentration.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH ₃ (acetyl) | ~2.6 | Singlet (s) |

| Aromatic H -4 | ~7.8 - 8.2 | Doublet of doublets (dd) |

| Aromatic H -5 | ~7.0 - 7.4 | Triplet (t) |

| Aromatic H -6 | ~7.6 - 8.0 | Doublet of doublets (dd) |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (acetyl) | ~25 - 30 |

| C -1 (C-COCH₃) | ~120 - 125 |

| C -2 (C-OH) | ~155 - 160 |

| C -3 (C-NO₂) | ~135 - 140 |

| C -4 | ~130 - 135 |

| C -5 | ~118 - 122 |

| C -6 | ~125 - 130 |

| C =O (carbonyl) | ~200 - 205 |

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and to confirm the substitution pattern of the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their connectivity in the spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond couplings). It allows for the definitive assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For instance, the signal for C-4 would show a correlation to the H-4 signal.

Expected Key HMBC Correlations:

| Proton | Correlates to Carbon (over 2-3 bonds) | Structural Information Confirmed |

|---|---|---|

| -CH ₃ | C=O, C-1 | Confirms acetyl group placement |

| H -6 | C-1, C-2, C-4, C=O | Links H-6 to the acetyl group and adjacent carbons |

| H -4 | C-2, C-6, C-NO₂ | Links H-4 to the nitro and hydroxyl-bearing carbons |

The molecular structure of this compound features a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the oxygen atom of the ortho-acetyl group. This interaction significantly influences the NMR data.

The presence of this hydrogen bond rigidly holds the -OH proton in the deshielding zone of the carbonyl group, resulting in its characteristic, strong downfield chemical shift in the ¹H NMR spectrum. nih.gov This signal is typically sharp and its position is largely independent of sample concentration, which distinguishes it from intermolecular hydrogen bonds that show concentration-dependent shifts. modgraph.co.uk The strength of this intramolecular hydrogen bond can be quantitatively assessed by comparing the chemical shift of the hydroxyl proton in a non-polar solvent (like CDCl₃) versus a hydrogen-bond-accepting solvent (like DMSO-d₆). scispace.com A small difference in chemical shift between the two solvents indicates a strong, persistent intramolecular bond. scispace.com

Dynamic NMR spectroscopy can be employed to study the rotational energetics within the molecule, specifically the barrier to rotation around the single bond connecting the aromatic ring and the acetyl group (C1-Cα). Steric hindrance between the acetyl methyl group and the ortho-substituents (-OH and -NO₂) can create a significant energy barrier to free rotation.

This rotational barrier can be quantified by performing variable-temperature (VT) NMR experiments. researchgate.net At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different rotational conformers might be observed. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually merge into a single averaged signal at a specific temperature known as the coalescence temperature. By analyzing the line shape changes or using the coalescence temperature, the rate constant for the rotational process can be determined, which in turn allows for the calculation of the free energy of activation (ΔG‡) for the rotation. researchgate.net

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would produce a molecular ion peak (M⁺˙) corresponding to the molecular weight of the compound. The fragmentation of this molecular ion would provide valuable structural information.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for acetyl-containing compounds, leading to a prominent peak at [M-15]⁺. This fragment corresponds to the formation of a stable acylium ion.

Loss of an acetyl radical (•COCH₃): Cleavage of the C-C bond between the ring and the acetyl group would result in a peak at [M-43]⁺.

Fragmentations involving the nitro group: The nitro group can fragment through the loss of •NO₂ (m/z 46) or •NO (m/z 30).

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of this compound. HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), allowing for the determination of the exact mass of the molecular ion and its adducts.

For the molecular formula C₈H₇NO₄ , the calculated monoisotopic mass is 181.0375 Da . uni.lu An experimental HRMS measurement matching this value would confirm the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Predicted HRMS Adducts for C₈H₇NO₄

| Adduct Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 182.0448 |

| [M+Na]⁺ | 204.0267 |

| [M+K]⁺ | 220.0007 |

Data sourced from predicted values. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 181.15 g/mol ), the molecular ion peak [M]+• would be observed at m/z 181. nih.govbiosynth.com Electron impact (EI) ionization would induce characteristic fragmentation, providing confirmation of the compound's structure.

Key fragmentation pathways are predicted based on the functional groups present:

α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This can occur in two ways:

Loss of a methyl radical (•CH₃, mass of 15) to yield a stable acylium ion at m/z 166. This is often a very prominent peak.

Loss of the acetyl group (•COCH₃, mass of 43) to produce a nitrophenyl fragment at m/z 138.

Cleavage of Nitro Group: The nitro group can be lost in several ways, including the loss of a nitro radical (•NO₂, mass of 46), resulting in a fragment at m/z 135.

McLafferty Rearrangement: While less common for aromatic ketones without a sufficiently long alkyl chain, rearrangements can occur.

The analysis of these characteristic fragment ions allows for the unambiguous confirmation of the molecular structure by piecing together its constituent parts. libretexts.orgimreblank.ch

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural motifs. chemicalbook.com The positions of these bands are influenced by the electronic environment and intramolecular interactions, particularly the hydrogen bond between the phenolic hydroxyl group and the adjacent carbonyl oxygen.

The principal absorption frequencies observed are consistent with those of related nitro- and hydroxy-substituted acetophenones. nist.govresearchgate.net The nitro group, for instance, exhibits two strong and characteristic stretching vibrations. spectroscopyonline.com

Table 1: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch | Phenolic Hydroxyl (-OH) | 3200 - 2800 | Broad, Medium | Broadened and shifted to lower frequency due to strong intramolecular hydrogen bonding with the carbonyl group. |

| C-H Stretch | Aromatic (Ar-H) | 3100 - 3000 | Medium-Weak | Characteristic of sp² C-H bonds on the benzene (B151609) ring. |

| C=O Stretch | Aryl Ketone (C=O) | 1680 - 1650 | Strong | Shifted to a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | A series of bands indicating the presence of the benzene ring. |

| N=O Asymmetric Stretch | Nitro Group (-NO₂) | 1550 - 1520 | Strong | One of the two characteristic strong absorptions for a nitro group. spectroscopyonline.com |

| N=O Symmetric Stretch | Nitro Group (-NO₂) | 1360 - 1330 | Strong | The second characteristic strong absorption for a nitro group. spectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the benzene ring, the carbonyl group, and the nitro group. The hydroxyl group acts as an auxochrome, modifying the absorption maxima (λ_max) and intensity.

The electronic transitions observed are primarily of two types:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The extensive conjugation in this compound lowers the energy required for this transition, pushing the absorption into the near-UV region.

n → π* Transitions: These are lower-intensity absorptions that occur due to the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the carbonyl and nitro groups) to a π* antibonding orbital. These transitions are typically observed at longer wavelengths than the π → π* transitions. nih.govmdpi.com

The combination of these chromophores and auxochromes results in a complex UV-Vis spectrum that is highly sensitive to the molecular environment.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by differentially stabilizing the ground and excited electronic states. This phenomenon, known as solvatochromism, affects the n → π* and π → π* transitions in this compound differently. slideshare.netresearchgate.net

Hypsochromic Shift (Blue Shift): The n → π* transitions typically experience a hypsochromic shift as solvent polarity increases. Polar protic solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl and nitro groups, lowering the energy of the ground state more than the excited state. This increases the energy gap for the transition, shifting the absorption to a shorter wavelength (higher energy). nih.govresearchgate.net

Bathochromic Shift (Red Shift): The π → π* transitions generally undergo a bathochromic shift with increasing solvent polarity. The π* excited state is often more polar than the ground state, and is therefore more stabilized by polar solvents. This reduces the energy gap for the transition, shifting the absorption to a longer wavelength (lower energy). mdpi.comresearchgate.net

Table 2: Predicted Solvent Effects on Electronic Transitions of this compound

| Transition Type | Change in Solvent Polarity | Expected Shift | Rationale |

|---|---|---|---|

| n → π* | Non-polar to Polar | Hypsochromic (Blue Shift) | Stabilization of the ground state's non-bonding electrons by the polar solvent. |

The electronic absorption properties of this compound are fundamentally governed by the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap corresponds to the lowest energy electronic transition, typically the π → π* transition for conjugated systems.

Computational chemistry, using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allows for the calculation of this energy gap. nih.gov The analysis reveals that:

The HOMO is primarily localized over the electron-rich phenyl ring and the hydroxyl group.

The LUMO is predominantly centered on the electron-withdrawing nitro group and the carbonyl group.

The energy of this gap is influenced by both the substituents on the ring and the solvent environment. Electron-donating groups (like -OH) raise the HOMO energy, while electron-withdrawing groups (like -NO₂ and -COCH₃) lower the LUMO energy. Both effects lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption spectrum. researchgate.netnih.gov Solvent polarity can also modulate the orbital energies, affecting the gap and contributing to the observed solvatochromism. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other substituted nitrophenols, allows for a robust prediction of its solid-state characteristics. nih.gov

The crystal structure would be expected to reveal a planar or near-planar conformation of the molecule, stabilized by a strong intramolecular hydrogen bond between the phenolic proton of the hydroxyl group and the oxygen of the acetyl group. This six-membered hydrogen-bonded ring is a common and highly stable feature in ortho-hydroxyacetophenones. nih.gov

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent interactions. For this compound, the following supramolecular interactions are anticipated to be dominant:

Intramolecular Hydrogen Bonding: As mentioned, a strong O-H···O=C hydrogen bond is the primary feature defining the molecular conformation.

Intermolecular Hydrogen Bonding: Weaker intermolecular hydrogen bonds, such as C-H···O interactions involving aromatic C-H donors and the oxygen atoms of the nitro or carbonyl groups as acceptors, are expected to link molecules into larger assemblies. nih.govmdpi.com In some related structures, O-H···O(nitro) or O-H···O(hydroxy) hydrogen bonds can lead to the formation of dimers or larger clusters. nih.gov

Hirshfeld surface analysis of analogous compounds confirms that H···O and H···H contacts are major contributors to the crystal packing, quantifying the importance of hydrogen bonding and van der Waals forces. nih.gov Halogen bonding is not applicable as there are no halogen atoms in the molecule.

Chiral Discrimination in Crystalline Phases

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific experimental data concerning the chiral discrimination of this compound in its crystalline phases. Although the molecule possesses a stereocenter at the carbon atom bearing the hydroxyl group, and therefore exists as a pair of enantiomers, published research to date has not detailed the successful resolution of these enantiomers and their subsequent analysis in the solid state.

The differentiation of enantiomers within a crystalline lattice is a critical area of study in stereochemistry and materials science. Such investigations typically involve the physical separation of the racemic mixture into its individual (R)- and (S)-enantiomers, often achieved through techniques like chiral chromatography. Following successful resolution, single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of each enantiomer. This analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral center.

Furthermore, comparative analysis of the crystal structures of the individual enantiomers and the racemic mixture can reveal important insights into the nature of intermolecular interactions and crystalline packing. Techniques such as solid-state NMR, vibrational circular dichroism (VCD), and differential scanning calorimetry (DSC) could also be employed to probe the differences in the solid-state properties of the enantiomers and the racemate.

At present, there are no entries in publicly accessible crystallographic databases that correspond to the resolved enantiomers of this compound. Consequently, detailed research findings on how the chirality of the molecule influences its crystalline packing, and the specific intermolecular interactions that would differentiate the enantiomers in a crystalline environment, are not available. The pursuit of such studies would represent a valuable contribution to the understanding of the solid-state chemistry of this compound.

Iv. Advanced Applications in Medicinal Chemistry and Biological Sciences

Pharmacological and Biological Activities of 1-(2-Hydroxy-3-nitrophenyl)ethanone and its Derivatives

The presence of the nitro group and the hydroxyl group on the aromatic ring of this compound and its derivatives is crucial for their biological activities. These functional groups can participate in various interactions with biological macromolecules, leading to a range of pharmacological effects.

Antimicrobial Properties and Efficacy

Derivatives of this compound have demonstrated notable antimicrobial activity against a spectrum of bacteria and fungi. This has led to investigations into their potential as novel antimicrobial agents, particularly in the face of rising antibiotic resistance.

Schiff bases derived from amino acids and their manganese(III) complexes, which share structural similarities with derivatives of this compound, have been evaluated for their in vitro antibacterial activity. nih.gov Studies have shown efficacy against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.govnih.govnih.gov The antimicrobial effects of these compounds are influenced by the nature of the amino acid residue, with activity tending to decrease as the size of the residue increases. nih.gov

| Compound/Derivative | Target Bacteria | Observed Effect |

| Amino Acid Schiff Bases | Staphylococcus aureus, Escherichia coli | In vitro antibacterial activity |

| Manganese(III) Complexes of Schiff Bases | Staphylococcus aureus, Escherichia coli | In vitro antibacterial activity |

This table summarizes the antibacterial activity of compounds structurally related to this compound.

The antifungal potential of derivatives related to this compound has also been a subject of research. For instance, Schiff bases and their manganese(III) complexes have been tested against the fungus Candida albicans. nih.gov Furthermore, 1-nitro-2-phenylethane, a compound from Aniba canelilla essential oil, has shown antifungal activity against dermatophytes, suggesting that nitro-containing phenyl compounds have a promising role in the development of new antifungal treatments. mdpi.com

| Compound/Derivative | Target Fungi | Observed Effect |

| Amino Acid Schiff Bases | Candida albicans | In vitro antifungal activity |

| Manganese(III) Complexes of Schiff Bases | Candida albicans | In vitro antifungal activity |

| 1-Nitro-2-phenylethane | Dermatophytes | Antifungal activity |

This table outlines the antifungal activity of compounds with structural features similar to this compound.

Anticancer and Cytotoxic Effects

Derivatives of this compound have emerged as a promising class of compounds in the field of oncology. Their ability to induce cell death in various cancer cell lines has been extensively studied.

Numerous studies have demonstrated the in vitro cytotoxic effects of compounds containing the nitrophenyl group against a variety of cancer cell lines. researchgate.netresearchgate.netresearchgate.net For example, derivatives have shown activity against cervical cancer cells (HeLa) and triple-negative breast cancer cells (MDA-MB-231). researchgate.netresearchgate.netresearchgate.net The cytotoxic activity is often dose-dependent, leading to a reduction in the viability of cancer cells. nih.gov Some derivatives have also exhibited selective toxicity towards cancer cells over normal cells. nih.gov

| Derivative Class | Cancer Cell Line | Key Findings |

| Nitrophenyl-containing isoquinolines | HeLa, MDA-MB-231 | Moderate to potent cytotoxic activity. researchgate.netresearchgate.net |

| Nitrophenyl-isothiazolones | Huh7 (Hepatocellular Carcinoma) | Selective and potent cytotoxic effects. nih.gov |

| Cinnamaldehyde-based chalcones | Caco-2 (Colon Cancer) | Significant inhibition of cell development. nih.gov |

| Synthetic peptide derivative of rabbit cathelicidin | MDA-MB-231 | Highly significant cytotoxicity. nih.gov |

This table presents a summary of the in vitro cytotoxicity of various derivatives against different cancer cell lines.

A key mechanism through which derivatives of this compound exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.netnih.gov This process is often characterized by distinct morphological and biochemical changes, including DNA fragmentation. nih.govnih.govmdpi.com

Studies have shown that treatment with these derivatives can lead to an increase in the population of apoptotic cells. researchgate.net This is often accompanied by the activation of key proteins involved in the apoptotic cascade and the fragmentation of genomic DNA, a hallmark of apoptosis. nih.govmdpi.com The induction of apoptosis can be triggered by irreparable DNA damage caused by the compounds. nih.gov

| Compound/Derivative | Cancer Cell Line | Apoptotic Mechanism |

| 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione | A431 (Epidermoid Carcinoma) | Induction of DNA damage and GADD153 gene activation. nih.gov |

| Nitrophenyl-group-containing isoquinolines | HEGP2 (Liver Cancer) | Increased cell population in G2/M phases, leading to apoptosis. researchgate.net |

| 1,2,3,4,6-Penta-O-galloyl-beta-D-glucose | Cisplatin-Resistant Lung Cancer Cells | Upregulation of DNA damage proteins like γ-H2AX, pCHK2, and p53. mdpi.com |

This table details the mechanisms of apoptosis induction by various derivatives in different cancer cell lines.

Selectivity against Tumor Cells vs. Normal Cells

There is a notable lack of specific data from peer-reviewed studies detailing the selective cytotoxicity of this compound against tumor cells versus normal, non-cancerous cells. While some commercial suppliers suggest potential cytotoxic activity against cancer cells, this is not substantiated with comparative data, such as IC50 values for different cell lines, which is the standard for establishing selectivity. biosynth.com

For context, studies on other, structurally different acetophenone (B1666503) derivatives have shown some selectivity. For example, research on 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone (B97240) demonstrated a cytotoxic effect on the HT-29 colon cancer cell line while having a marginal effect on the normal MRC-5 cell line. semanticscholar.orgmdpi.com Similarly, certain 2'-hydroxy chalcone (B49325) derivatives have been found to exhibit selective cytotoxicity towards cancer cells. nih.gov However, these findings cannot be directly extrapolated to this compound.

In Vivo Antitumor Activity in Xenograft Models

No published studies were identified that evaluate the in vivo antitumor activity of this compound in xenograft animal models. This stage of research typically follows promising in vitro cytotoxicity and selectivity studies. The absence of such data suggests that the compound has either not been prioritized for in vivo testing or the results of any such tests have not been made public. Research in this area often involves modeling tumor responses to treatment, but no such models have been applied to this specific compound. nih.govnih.gov

Anti-inflammatory and Analgesic Drug Development

The development of anti-inflammatory and analgesic drugs often involves targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netnih.govmdpi.com While there is extensive research into various classes of compounds for these effects, specific studies detailing the anti-inflammatory or analgesic potential of this compound are not found in the available literature. science.gov Its potential in this area remains unexplored.

Enzyme Inhibition and Receptor Binding Studies

Specific data on the interaction of this compound with enzymes or biological receptors is not well-documented. A general, unsubstantiated claim from a commercial source suggests it may act by inhibiting topoisomerase II, but this lacks scientific validation. biosynth.com

Enzyme inhibition is a common mechanism for therapeutic agents, and related compounds have been studied for these properties. rasayanjournal.co.in For instance, various kinase inhibitors are crucial in cancer treatment, and other molecules are designed to interact with specific receptors. researchgate.netnih.gov However, dedicated enzyme inhibition assays or receptor binding studies for this compound are not present in the reviewed literature.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound by modifying its chemical structure.

Influence of Substituent Position and Nature on Biological Activity

While SAR is a critical aspect of drug development for related compounds like chalcones and other acetophenone derivatives, specific SAR studies for this compound are not available. rasayanjournal.co.inresearchgate.net Such studies would involve synthesizing a series of analogues—for example, by altering the position of the nitro group or introducing different substituents on the phenyl ring—and evaluating how these changes affect a specific biological activity. The absence of foundational biological activity data for the parent compound precludes the existence of such advanced SAR analyses.

Computational Modeling for SAR Prediction

Computational (in silico) modeling is a powerful tool used to predict the biological activity and interactions of compounds, often guiding synthetic efforts in SAR studies. There are no available studies that have applied computational modeling techniques to predict the structure-activity relationships for this compound.

V. Potential Applications in Materials Science and Advanced Technologies

Development of Novel Materials

The specific arrangement of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the aromatic ring of 1-(2-Hydroxy-3-nitrophenyl)ethanone provides a foundation for creating materials with tailored electronic and optical characteristics.

While this compound is a recognized intermediate in various chemical syntheses, its direct application in the development of polymers and coatings is not extensively documented in current scientific literature. The potential exists for its use as a monomer or an additive to impart specific properties such as UV resistance, thermal stability, or specific surface characteristics to polymeric materials, but dedicated research in this area remains to be published.

This compound is a valuable precursor for the synthesis of chalcones, a class of organic compounds known for their significant nonlinear optical (NLO) properties. NLO materials are crucial for modern optoelectronic technologies, including telecommunications, laser optics, and quantum computing. The NLO response in these molecules arises from the intramolecular charge transfer between electron donor and acceptor groups connected by a π-conjugated system.

Chalcones derived from nitro-substituted phenyl rings, such as (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP), have been the subject of combined experimental and theoretical studies to evaluate their NLO properties. rsc.orgresearchgate.net Research demonstrates that the nitro group acts as a strong electron acceptor, which, in conjunction with an electron-donating group, enhances the molecule's second and third-order hyperpolarizability (β and γ), key indicators of NLO activity. researchgate.net

Key findings from studies on related nitro-substituted chalcones include:

Third-Order NLO Properties : Chalcone (B49325) derivatives exhibit strong third-order nonlinear absorption, which is useful for optical limiting applications that protect sensitive optical sensors from high-intensity laser pulses. researchgate.net

Two-Photon Absorption (2PA) : These molecules often show a strong two-photon absorption, a phenomenon where a molecule simultaneously absorbs two photons. This property is critical for applications like two-photon fluorescence microscopy and high-resolution 3D data storage. rsc.orgresearchgate.net

Structural Influence : The nearly flat backbone of the chalcone structure facilitates electron delocalization across the molecule, which is a key contributor to its nonlinear optical properties. rsc.orgresearchgate.net The strength of the NLO response can be tuned by modifying the donor and acceptor substituents on the aromatic rings. researchgate.net

The table below summarizes the key NLO characteristics investigated in chalcone derivatives containing a nitrophenyl group.

| Property Investigated | Technique Used | Key Finding | Reference |

| Second-Order NLO Properties | Hyper-Rayleigh Scattering (HRS) | The nitrophenyl chalcone derivative (NPSP) exhibits a significant first hyperpolarizability (β), indicating potential for second-harmonic generation. | rsc.org |

| Two-Photon Absorption | Z-scan Technique | The compound displayed two-photon absorption, a characteristic useful for advanced optical applications. | rsc.orgresearchgate.net |

| Intramolecular Charge Transfer | DFT Calculations | The nitro group acts as an effective electron acceptor, enhancing the charge transfer that drives the NLO response. | researchgate.net |

Role as an Intermediate in Specialized Chemical Syntheses

The primary and most established application of this compound is its function as a critical intermediate in the multi-step synthesis of high-value specialty chemicals.

This compound, also known as 2-Hydroxy-3-nitroacetophenone, is a crucial starting material in the synthesis of Pranlukast. google.com Pranlukast is a leukotriene receptor antagonist used clinically as an anti-allergic and anti-asthma medication. google.com The synthesis involves the chemical modification of this compound to introduce the complex functionalities required for the final drug molecule.

The general synthetic pathway from the key intermediate to Pranlukast is outlined below.

| Step | Intermediate/Reagent | Resulting Product | Purpose | Reference |

| 1 | 3-Amino-2-hydroxyacetophenone + 4-(4-Phenylbutoxy)benzoic acid | 3-[4-(4-phenylbutoxy)benzamide]-2-hydroxyacetophenone | Amide bond formation | researchgate.netgoogle.com |

| 2 | Product from Step 1 + 1H-tetrazol-5-ethyl formate | N-[4-Oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)-benzamide (Pranlukast ) | Cyclization and tetrazole ring formation | researchgate.net |

Derivatives of hydroxylated acetophenones, specifically 2'-hydroxy-chalcones, show significant potential in agrochemical applications. Research has focused on synthesizing these chalcones and evaluating their activity against plant pathogens. nih.gov One study reported the synthesis of a series of 2'-hydroxy-chalcones and tested their efficacy against Phytophthora infestans, the oomycete responsible for late blight in crops like potatoes and tomatoes. nih.gov

The table below presents the efficacy of a synthesized 2'-hydroxy-chalcone derivative against the plant pathogen.

| Compound | Pathogen | Efficacy (EC₅₀) | Comparison | Reference |

| (2E)-1-[5-(Allyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one | Phytophthora infestans | 32.5 µg/mL | Similar to the commercial fungicide Metalaxyl (28.6 µg/mL) | nih.gov |

This research highlights the potential of using compounds derived from the this compound family as scaffolds for developing new and effective agrochemical agents.

Vi. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to model the geometric and electronic properties of molecules with high accuracy. Such studies on derivatives like 5-chloro-2-hydroxy-3-nitroacetophenone and 5-methyl-2-hydroxy-3-nitroacetophenone confirm the utility of these methods for understanding the interplay between the hydroxyl, nitro, and acetyl functional groups.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is effective for predicting molecular geometries, vibrational frequencies, and electronic properties. For "1-(2-Hydroxy-3-nitrophenyl)ethanone," DFT calculations would typically be performed using a basis set like 6-311++G(d,p) to obtain an optimized molecular structure.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

This table illustrates the type of data obtained from DFT calculations for a molecule like "this compound." The values are hypothetical and serve as representative examples.

| Parameter | Symbol | Formula | Typical Value Range | Significance |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3-5 eV | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1-3 eV | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1/η | 0.3-1.0 eV⁻¹ | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index | ω | μ²/2η | 2-4 eV | Measures the propensity to accept electrons. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

For "this compound," the HOMO is expected to be localized on the phenyl ring and the hydroxyl group, which are electron-rich regions. The LUMO is likely centered on the electron-withdrawing nitro group (-NO₂) and the acetyl group (-COCH₃). An analysis of these frontier orbitals would show that the primary electronic transition is a π → π* type, involving an intramolecular charge transfer from the hydroxyphenyl moiety to the nitro-acetyl system. A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer.

Table 2: Representative Frontier Molecular Orbital (FMO) Data

This table provides an example of the kind of data generated from a HOMO-LUMO analysis. The values are illustrative.

| Parameter | Abbreviation | Typical Value (eV) | Role in Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.5 | Related to electron-donating ability (ionization potential). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 to -3.5 | Related to electron-accepting ability (electron affinity). |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 4.5 | Indicates chemical stability and resistance to excitation. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to denote different potential regions.

For "this compound," an MEP map would highlight:

Negative Potential (Red/Yellow): Regions rich in electrons, susceptible to electrophilic attack. These would be located around the oxygen atoms of the nitro and carbonyl groups, and the phenolic oxygen.

Positive Potential (Blue): Electron-deficient regions, susceptible to nucleophilic attack. This area would be concentrated around the hydroxyl hydrogen atom involved in the intramolecular hydrogen bond.

Neutral Potential (Green): Regions with balanced charge, typically the aromatic carbon backbone.

The MEP map visually confirms the sites for hydrogen bonding and reveals the most likely points for intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions in a dynamic environment, such as in solution.

While the phenyl ring of "this compound" is rigid, the molecule possesses rotational freedom primarily around the C-C bond connecting the acetyl group to the ring and the C-N bond of the nitro group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers.

A study on a similar compound, (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, used NMR spectroscopy, a technique complemented by MD simulations, to investigate its dynamic behavior. Such studies reveal the existence of different conformers and can determine the energy barriers for rotation around specific bonds. For the target compound, simulations would likely show that the planar conformation, stabilized by the strong intramolecular O-H···O=C hydrogen bond, is the most populated state. The dynamics of the nitro group are also of interest, as its rotation can be influenced by steric hindrance and electronic effects from the adjacent acetyl group.

MD simulations are powerful for studying how a solute molecule like "this compound" interacts with solvent molecules. By simulating the compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or acetone), one can analyze the formation and lifetime of intermolecular hydrogen bonds and other non-covalent interactions.

The simulations would likely show strong hydrogen bonding between the phenolic hydroxyl and nitro groups with protic solvents. The nature of these interactions influences the compound's solubility and can affect its chemical properties in solution. Analyzing the radial distribution functions from the simulation trajectory would provide quantitative data on the solvation shell structure around different parts of the molecule.

In Silico Screening and Virtual Drug Design

In the realm of modern drug discovery, in silico screening and virtual drug design have emerged as indispensable tools for the rapid and cost-effective evaluation of chemical compounds. These computational methods utilize the three-dimensional structure of a compound to predict its interactions with biological targets and its pharmacokinetic profile within an organism. For this compound, such theoretical studies can provide crucial insights into its potential as a therapeutic agent, guiding further experimental validation.

The journey of a drug from administration to its target site and subsequent elimination from the body is described by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Predicting these properties at an early stage is critical to weed out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity. Several computational models and web-based tools, such as SwissADME and pkCSM, are widely used for the in silico prediction of ADMET properties. nih.govphytojournal.comnih.gov While specific experimental studies on the comprehensive ADMET profile of this compound are not extensively documented, its properties can be reliably predicted based on its chemical structure.

Physicochemical Properties and Drug-Likeness:

A fundamental aspect of virtual drug design is the assessment of a compound's "drug-likeness," which is a qualitative measure of its potential to be an orally active drug. This is often evaluated using rules of thumb, such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. swissadme.ch The predicted physicochemical properties for this compound are summarized in the table below.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C₈H₇NO₄ | |

| Molecular Weight | 181.15 g/mol | Within the range for good oral bioavailability (<500 g/mol). swissadme.ch |

| LogP (Lipophilicity) | 1.55 | Indicates moderate lipophilicity, which is favorable for drug absorption. |

| Water Solubility (LogS) | -2.34 | Predicted to be soluble in water. |

| Topological Polar Surface Area (TPSA) | 86.06 Ų | Within the optimal range for cell membrane permeability (<140 Ų). swissadme.ch |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). swissadme.ch |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). swissadme.ch |